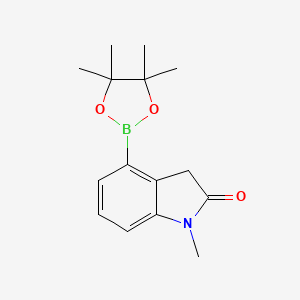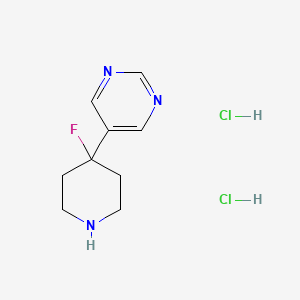
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride
Descripción general
Descripción
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride (5-FPPD) is a synthetic piperidine derivative that has been studied for its potential applications in the fields of medicinal chemistry, pharmaceuticals, and biochemistry. It is a small molecule that can be easily synthesized in the laboratory and is known to have a wide range of biological activities. 5-FPPD has been studied for its ability to inhibit enzymes involved in the metabolism of drugs, and has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been used as a drug transporter, and as an inhibitor of drug-resistant bacteria.
Aplicaciones Científicas De Investigación
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride has a wide range of potential applications in the fields of medicinal chemistry, pharmaceuticals, and biochemistry. It has been studied for its ability to inhibit enzymes involved in the metabolism of drugs, and has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride has been used as a drug transporter, and as an inhibitor of drug-resistant bacteria. It has also been studied for its potential use as a selective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators.
Mecanismo De Acción
The exact mechanism of action of 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride is not yet fully understood. However, it is believed to act by binding to the active sites of enzymes involved in the metabolism of drugs, and thereby inhibiting their activity. It has also been suggested that 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride may interact with other proteins, such as G-proteins, to modulate their activity.
Efectos Bioquímicos Y Fisiológicos
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized in the laboratory, and it has a wide range of biological activities. In addition, it is relatively inexpensive and can be isolated by precipitation or extraction. However, it is important to note that 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride is a potent inhibitor of enzymes involved in the metabolism of drugs, and therefore it should be used with caution in experiments involving drug metabolism.
Direcciones Futuras
There are a number of potential future directions for the research of 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride. These include further investigation into the mechanism of action of 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride, as well as further studies into its potential applications in the fields of medicinal chemistry, pharmaceuticals, and biochemistry. Other potential future directions include the development of new synthesis methods for 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride, and the exploration of its potential use as a drug transporter or inhibitor of drug-resistant bacteria. In addition, further research into the biochemical and physiological effects of 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride could lead to the development of new therapeutic agents.
Propiedades
IUPAC Name |
5-(4-fluoropiperidin-4-yl)pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.2ClH/c10-9(1-3-11-4-2-9)8-5-12-7-13-6-8;;/h5-7,11H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAKJZOUGZSAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CN=CN=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458719.png)
![Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1458720.png)
![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride](/img/structure/B1458721.png)
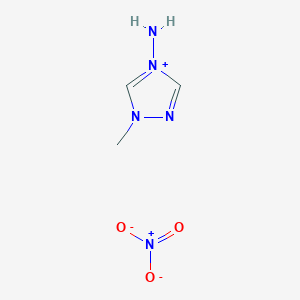
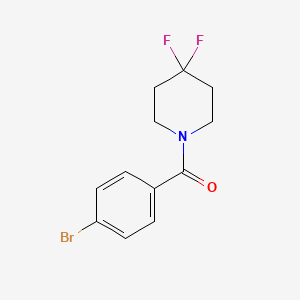
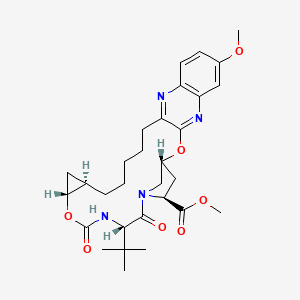
![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride](/img/structure/B1458730.png)
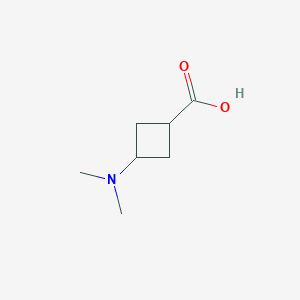
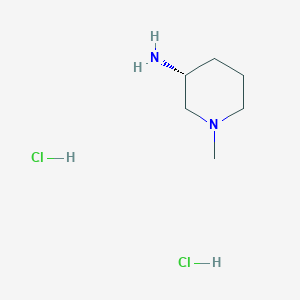
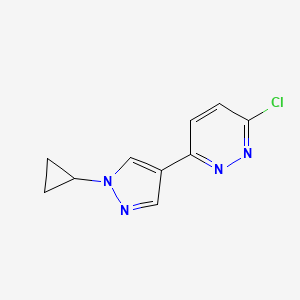
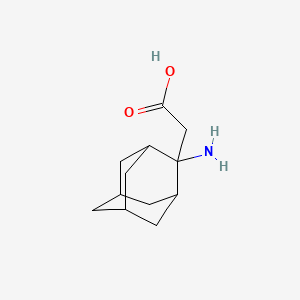
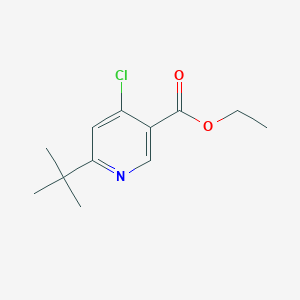
![Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1458741.png)
